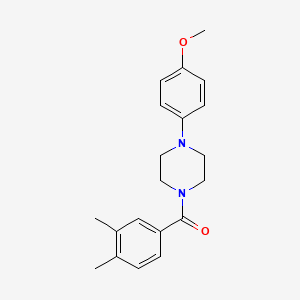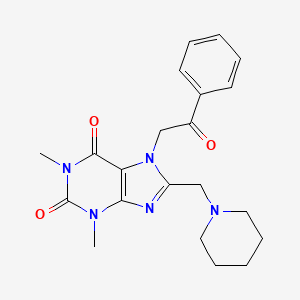![molecular formula C20H17ClFNO4S2 B3449619 3-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B3449619.png)
3-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)-2,5-dimethylbenzenesulfonamide
Übersicht
Beschreibung
3-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)-2,5-dimethylbenzenesulfonamide, also known as CFTRinh-172, is a chemical compound that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other related diseases. The compound was first synthesized by researchers at the University of North Carolina in 2003, and since then, numerous studies have been conducted to investigate its mechanism of action and potential uses.
Wirkmechanismus
3-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)-2,5-dimethylbenzenesulfonamide works by binding to the regulatory domain of CFTR, which is responsible for controlling the opening and closing of the ion channel. By binding to this domain, this compound prevents the channel from opening, leading to a decrease in ion transport across cell membranes. This results in increased hydration of airway surfaces and improved lung function in CF.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models of CF. These include increased airway surface hydration, improved mucus clearance, and reduced inflammation in the lungs. This compound has also been shown to improve the function of other ion channels in the lungs, such as the epithelial sodium channel (ENaC), which is important for regulating fluid balance in the airways.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)-2,5-dimethylbenzenesulfonamide has several advantages for use in lab experiments. It is a highly specific inhibitor of CFTR, meaning that it does not affect other ion channels or transporters in the cell. It is also relatively easy to synthesize and has been well-characterized in the literature. However, this compound does have some limitations. It is not effective in all animal models of CF, and its effects may vary depending on the specific CFTR mutation present. Additionally, this compound has not yet been tested in clinical trials in humans, so its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are several future directions for research on 3-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)-2,5-dimethylbenzenesulfonamide. One area of focus is the development of more potent and selective inhibitors of CFTR, which may have improved therapeutic potential for CF and other related diseases. Another area of focus is the investigation of this compound in combination with other drugs, such as correctors and potentiators, which may have synergistic effects on CFTR function. Finally, there is a need for further research on the safety and efficacy of this compound in humans, which will require clinical trials and regulatory approval.
Wissenschaftliche Forschungsanwendungen
3-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)-2,5-dimethylbenzenesulfonamide has been primarily studied for its potential therapeutic uses in CF, a genetic disorder that affects the lungs, pancreas, and other organs. CF is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes a protein that regulates the transport of ions across cell membranes. This compound has been shown to inhibit the activity of CFTR, leading to increased hydration of airway surfaces and improved lung function in animal models of CF.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(3-fluorophenyl)-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFNO4S2/c1-13-10-19(28(24,25)18-8-6-15(21)7-9-18)14(2)20(11-13)29(26,27)23-17-5-3-4-16(22)12-17/h3-12,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJJVQOMOXRHOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)NC2=CC(=CC=C2)F)C)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(1,3-benzothiazol-2-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B3449540.png)
![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3449552.png)
![4-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B3449554.png)


![1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3449578.png)


![5-[(4-chlorophenyl)sulfonyl]-N,N-diethyl-2-methylbenzenesulfonamide](/img/structure/B3449592.png)
![4-[({5-[(4-chlorophenyl)sulfonyl]-2-methylphenyl}sulfonyl)amino]benzoic acid](/img/structure/B3449599.png)
![N-(4-bromophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-methylbenzenesulfonamide](/img/structure/B3449601.png)
![5-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-2-methylbenzenesulfonamide](/img/structure/B3449604.png)
![3-[({3-[(4-chlorophenyl)sulfonyl]-2,5-dimethylphenyl}sulfonyl)amino]benzoic acid](/img/structure/B3449614.png)
![(4-bromophenyl)[4-methyl-3-(4-morpholinylsulfonyl)phenyl]methanone](/img/structure/B3449621.png)